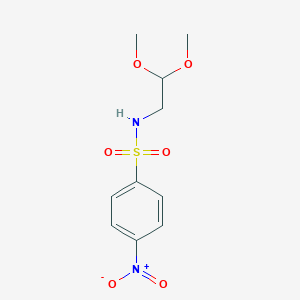

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-17-10(18-2)7-11-19(15,16)9-5-3-8(4-6-9)12(13)14/h3-6,10-11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTYHDNJWPZNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide, have been studied for their antimicrobial effects. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and protozoa. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit the growth of Leishmania species, suggesting potential applications in treating leishmaniasis .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. This compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. In vitro studies have shown that this compound can induce cytostatic effects in metastatic melanoma cells, making it a candidate for further exploration in cancer therapy .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of various nitrogen-containing heterocycles. Its utility in organic synthesis is demonstrated through reactions that yield complex structures such as benzodiazepines and other biologically active molecules .

| Compound | Synthesis Method | Yield | Application |

|---|---|---|---|

| 1,4-benzodiazepine | SN2 reaction with N-Boc protected amine | High | Anticancer agent |

| Fused heterocycles | Mitsunobu reaction conditions | Moderate | Potential drug candidates |

Functionalization of Aromatic Compounds

The compound can also be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. This allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

In Vitro Studies on Antileishmanial Activity

A notable study assessed the efficacy of this compound against Leishmania donovani. The compound exhibited significant inhibitory effects on both promastigote and amastigote forms with low cytotoxicity towards macrophages, indicating its potential as a therapeutic agent against leishmaniasis .

Anticancer Efficacy in Melanoma Models

In another study, the compound was tested for its ability to inhibit growth in human metastatic melanoma cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its promise as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Alkyl-Substituted 4-Nitrobenzenesulfonamides

The allyl group in the latter compound offers reactivity for further functionalization.

Methoxyethyl-Substituted Sulfonamides

Comparison: The additional methoxy group in the target compound enhances hydrogen bonding, as observed in crystal structures of analogues (). This may improve thermal stability but reduce solubility in non-polar solvents compared to the mono-methoxy derivative.

Complex Functionalized Sulfonamides

Comparison : The tetrazole and azido groups in these compounds enable diverse reactivity (e.g., click chemistry), whereas the target compound’s dimethoxyethyl group focuses on conformational stability.

Sulfonamides with Aromatic Substituents

Comparison : Aromatic substituents like benzyl or fluorophenyl improve pharmacokinetic profiles, while the target compound’s nitro group may confer electrophilic reactivity for covalent inhibitor design.

Structural and Computational Insights

- Crystallography : The Z-conformation observed in N-(2,2-dimethoxyethyl) analogues () is stabilized by intramolecular hydrogen bonds (N11–O24 and N18–O24), which are absent in less polar derivatives like N-(2-methoxyethyl) compounds .

- Software Tools : Programs like SHELXL () and WinGX () enable precise structural validation, critical for comparing bond angles and torsional strains across analogues .

Biological Activity

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups: a nitro group and a sulfonamide moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

- Molecular Formula : CHNOS

- Molecular Weight : 288.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its nitro and sulfonamide groups.

- Nitro Group : Can participate in redox reactions, affecting cellular oxidative stress levels.

- Sulfonamide Group : Capable of forming hydrogen bonds with biological targets, potentially influencing enzymatic pathways.

This dual functionality allows the compound to exert diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains.

- Case Study : In vitro assays demonstrated that this compound inhibits the growth of certain Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial folate synthesis pathways, similar to other sulfonamides .

Anticancer Activity

The compound has also been evaluated for its anticancer potential.

- Cell Line Studies : In studies involving human metastatic melanoma cell lines (MDA-MB-231), this compound exhibited cytostatic effects, leading to reduced cell proliferation .

- Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2,2-dimethoxyethyl)prop-2-enamide | Lacks nitro and sulfonamide groups | Limited antimicrobial activity |

| Dimethoxyethane | Contains dimethoxyethyl group | Not biologically active |

| N-(4-nitrobenzenesulfonamide) | Similar sulfonamide structure | Established antimicrobial activity |

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. For instance:

- Synthesis Optimization : Researchers are exploring various synthetic pathways to produce more potent analogs with improved pharmacokinetic profiles .

- Mechanistic Studies : Ongoing investigations are aimed at elucidating the precise molecular mechanisms underlying its anticancer effects, which may lead to the development of new therapeutic agents targeting specific cancer types.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify protons and carbons adjacent to the sulfonamide and dimethoxyethyl groups. For example, the nitro group deshields aromatic protons, while dimethoxyethyl protons appear as singlets near δ 3.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+ peaks) with precision <5 ppm error .

Q. Advanced

- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the sulfonamide oxygen and dimethoxyethyl groups, which stabilize conformation .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted sulfonyl chloride).

What are the reactivity patterns of the nitro and sulfonamide functional groups in this compound?

Q. Basic

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Reduction with Pd/C/H2 yields the corresponding amine, useful for further derivatization .

- Sulfonamide : Participates in hydrogen bonding, influencing solubility. Hydrolysis under acidic conditions (e.g., H2SO4) cleaves the S-N bond, generating sulfonic acids .

Q. Advanced

- Photoreactivity : Nitro groups in aromatic systems undergo photoinduced electron transfer, which can be exploited in photodynamic therapy studies.

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can functionalize the benzene ring without affecting the sulfonamide .

How does the structural conformation of this compound influence its biological activity?

Basic

The dimethoxyethyl moiety enhances solubility, while the nitro group confers redox activity. In enzyme inhibition assays, the sulfonamide can act as a transition-state analog for carbonic anhydrase or proteases .

Q. Advanced

- Molecular docking : Computational models predict binding affinity to target proteins (e.g., kinases). The nitro group’s orientation in the active site may sterically hinder or stabilize interactions .

- Structure-activity relationship (SAR) : Modifying the dimethoxyethyl chain length alters membrane permeability, as shown in analogs with varying alkoxy substituents .

What analytical techniques are critical for assessing stability and degradation pathways?

Q. Basic

- Thermogravimetric Analysis (TGA) : Measures thermal stability; nitro compounds often decompose exothermically above 200°C.

- UV-Vis Spectroscopy : Tracks nitro group reduction via absorbance shifts (e.g., λmax ~260 nm for nitro vs. ~280 nm for amine derivatives) .

Q. Advanced

- Accelerated Stability Testing : Expose the compound to elevated humidity (40°C/75% RH) to simulate long-term storage. LC-MS identifies hydrolysis byproducts like sulfonic acids .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during nitro group reduction, relevant in prodrug activation studies .

How can researchers resolve contradictions in reported reactivity or biological data for this compound?

Q. Advanced

- Meta-analysis of reaction conditions : Variations in solvent (e.g., DMSO vs. THF) or catalyst loading may explain divergent yields. For example, NaH-mediated reactions require strict anhydrous conditions to avoid side reactions .

- Biological assay validation : Compare cytotoxicity data across cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake mechanisms. Contradictory enzyme inhibition results may stem from assay pH or cofactor availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.